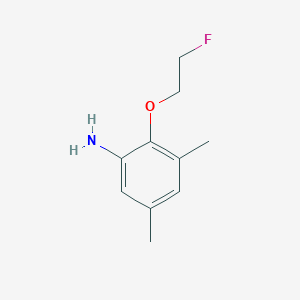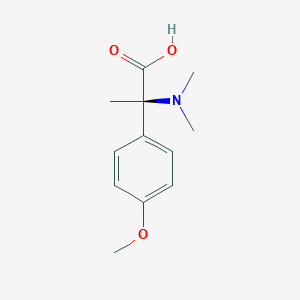
(R)-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group and a methoxyphenyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid typically involves the use of starting materials such as 4-methoxybenzaldehyde and dimethylamine. One common synthetic route includes the following steps:
Condensation Reaction: 4-methoxybenzaldehyde reacts with dimethylamine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Carboxylation: The amine is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form ®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for ®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and the methoxyphenyl group play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(Dimethylamino)-2-(4-hydroxyphenyl)propanoic acid
- ®-2-(Dimethylamino)-2-(4-chlorophenyl)propanoic acid
- ®-2-(Dimethylamino)-2-(4-nitrophenyl)propanoic acid
Uniqueness
®-2-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents .
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
(2R)-2-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H,14,15)/t12-/m1/s1 |
InChI-Schlüssel |
XNZTXCNZGNIBDP-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@](C1=CC=C(C=C1)OC)(C(=O)O)N(C)C |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone](/img/structure/B13344690.png)
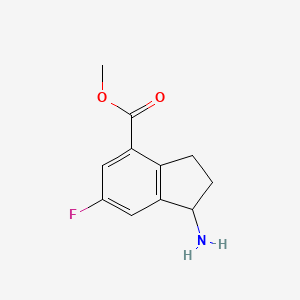

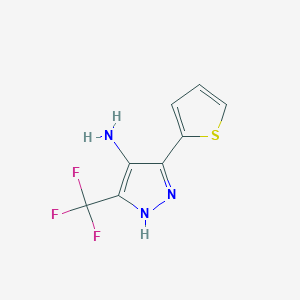
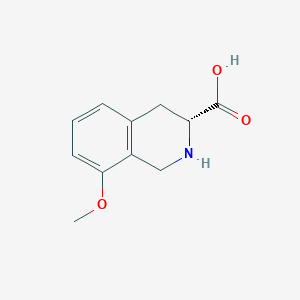

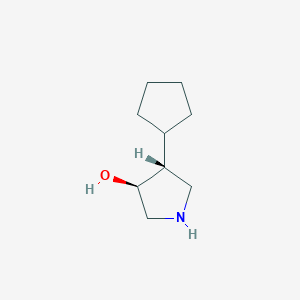
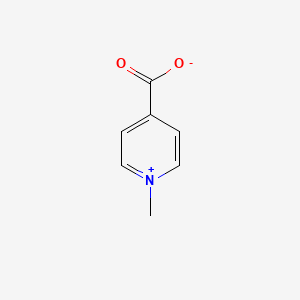
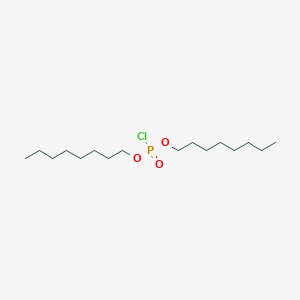

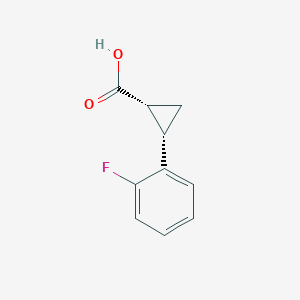
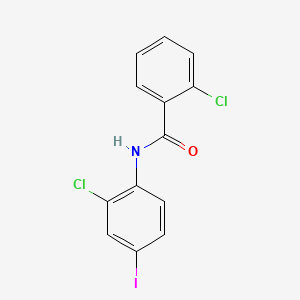
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
